molecular formula C19H28O3 B1210260 1alpha-Hydroxydehydroepiandrosterone CAS No. 20998-18-9

1alpha-Hydroxydehydroepiandrosterone

Cat. No. B1210260
CAS RN: 20998-18-9
M. Wt: 304.4 g/mol
InChI Key: WWUWPHTVCBJAFV-DYXPHYEZSA-N
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Description

1-Androsterone, also known as 1-andro, 1-dehydroepiandrosterone, 1-DHEA, δ1-epiandrosterone, or 5α-androst-1-en-3β-ol-17-one, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes .


Synthesis Analysis

Dehydroepiandrosterone (DHEA) is an important endogenous steroid hormone in mammals used in the treatment of a variety of dysfunctions in female and male health. It is also an intermediate in the synthesis of steroidal drugs, such as abiraterone acetate which is used for the treatment of prostate cancer . The key steroidogenic enzyme for androgen synthesis is cytochrome P450 17α-hydroxylase (P450c17) .


Molecular Structure Analysis

The chemical formula of 1alpha-Hydroxydehydroepiandrosterone is C19H30O2. Its molar mass is 290.447 g·mol−1 . The interpretation of the fragmentation pattern of the mass spectrum of a compound can be predicted given the natural abundance of the isotopes of carbon and the other elements present in the compound .


Chemical Reactions Analysis

The production of DHEA by astrocytes is not limited to the cerebral cortex, as hypothalamic astrocytes produce DHEA at a level 3 times higher than that produced by cortical astrocytes. Cortical and hypothalamic astrocytes also have the capacity to metabolize DHEA to testosterone and estradiol in a dose-dependent manner .


Physical And Chemical Properties Analysis

The properties of 1alpha-Hydroxydehydroepiandrosterone can be selectively reduced to DHEA, which was the key to success of this project .

Scientific Research Applications

Hormone Production and Steroidogenesis

1alpha-Hydroxydehydroepiandrosterone has significant implications in hormone production and steroidogenesis. Research has demonstrated its influence on the production of hormones like corticosterone, aldosterone, DHEA, DHEA-sulfate, and androstenedione in human adrenocortical cells. It affects the expression of crucial steroidogenic enzymes, such as CYP21A2, CYP11A1, and CYP17A1, in these cells. These enzymes play a vital role in adrenal steroidogenesis, indicating 1alpha-Hydroxydehydroepiandrosterone's potential in modulating adrenal hormone production and regulation (Lundqvist, Norlin, & Wikvall, 2010).

Gene Regulatory Potential

The compound has been shown to have gene regulatory potential, particularly as a ligand of the 1alpha,25(OH)2D3 receptor (VDR). Nonsteroidal compounds, acting as ligands of VDR, indicate a broader range of interactions and influences in cellular processes, such as cellular proliferation, differentiation, and apoptosis. These interactions underscore its potential in therapeutic applications against diseases like psoriasis, osteoporosis, and cancer (Peräkylä, Malinen, Herzig, & Carlberg, 2005).

Differentiation and Apoptosis in Cancer Cells

Studies have found that certain diastereomers of 1alpha,25-dihydroxyvitamin D(3), closely related to 1alpha-Hydroxydehydroepiandrosterone, can induce differentiation and apoptosis in human promyelocytic leukemia cells. This suggests a possible role in cancer treatment, as these compounds can modulate cellular responses in malignant cells (Nakagawa, Kurobe, Konno, Fujishima, Takayama, & Okano, 2000).

Role in Bone Health and Calcium Homeostasis

1alpha-Hydroxydehydroepiandrosterone plays a crucial role in bone health and calcium homeostasis. It is involved in the physiological responses of various cell types that possess the VDR. Its influence extends to the regulation of calcium absorption and bone mineralization, highlighting its significance in maintaining overall bone and mineral health (Norman, 2008).

Involvement in Pulmonary Diseases

The compound has been studied in the context of pulmonary diseases, particularly lung cancer. Increased expression of 1alpha-hydroxylase, crucial in the synthesis of 1alpha,25-dihydroxyvitamin D(3), has been observed in alveolar macrophages of lung cancer patients. This suggests a potential role in the local immunosuppressive environment in lung cancer (Yokomura, Suda, Sasaki, Inui, Chida, & Nakamura, 2003).

Mechanism of Action

Hormones are released into the bloodstream through which they travel to target sites. The target cell has receptors specific to a given hormone and will be activated by either a lipid-soluble (permeable to plasma membrane) or water-soluble hormone (binds to a cell-surface receptor) . DHEA appears to follow a milder course in adults and with a lower frequency of recurrences .

Safety and Hazards

The safety data sheet for similar compounds suggests that they can be harmful if swallowed. Therefore, it is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

While there is a significant amount of research on related compounds, specific research on 1alpha-Hydroxydehydroepiandrosterone is limited. Future research should deepen the relationship between genotype and phenotype of adult ADHD and their connection with treatment outcomes .

properties

IUPAC Name

(1S,3R,8R,9S,10R,13S,14S)-1,3-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-15-13(14(18)5-6-16(18)21)4-3-11-9-12(20)10-17(22)19(11,15)2/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14+,15+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUWPHTVCBJAFV-DYXPHYEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(C(CC(C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943302
Record name 1,3-Dihydroxyandrost-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1alpha-Hydroxydehydroepiandrosterone

CAS RN

20998-18-9
Record name 1-Hydroxydehydroepiandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020998189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxyandrost-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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